![molecular formula C19H18O5 B12601659 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate CAS No. 651325-79-0](/img/structure/B12601659.png)
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate
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Overview
Description
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate typically involves the condensation of 2,4-dimethoxybenzaldehyde with acetophenone derivatives under basic conditions. A common method involves the use of sodium hydroxide as a base in an ethanol solution . The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired chalcone intermediate, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate
- 4-[3-(2,5-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate
- 4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl benzoate
Uniqueness
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to similar compounds .
Biological Activity
4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate, also known by its CAS number 651325-79-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
- Molecular Formula : C19H18O5
- Molecular Weight : 326.343 g/mol
- Structure : The compound features a phenyl acetate moiety linked to a substituted propene, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar derivatives have shown promising antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
20a | HG-3 | 0.17 | Pro-apoptotic |
20f | PGA-1 | 0.35 | Cell cycle arrest |
CA-4 | MCF7 | 0.50 | Microtubule disruption |
These findings suggest that the compound may exert its effects through mechanisms such as inducing apoptosis and disrupting cellular structures critical for mitosis.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Related compounds have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
Study on Antiproliferative Effects
In a study evaluating various derivatives of similar structures, it was found that certain substitutions on the phenyl ring significantly influenced the antiproliferative activity. The study utilized several human cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The results indicated that:
- Compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
Table: Antiproliferative Activity Summary
Compound | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
4-[3-(2,4-Dimethoxyphenyl)-... | MCF7 | 0.45 | Significant growth inhibition |
20a | HT-29 | 0.17 | High selectivity for cancer cells |
CTR-21 | M21 | 20 | Moderate activity |
The data suggest that structural modifications can lead to significant changes in biological activity, highlighting the importance of chemical design in drug development.
Properties
CAS No. |
651325-79-0 |
---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[4-[3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C19H18O5/c1-13(20)24-15-7-4-14(5-8-15)6-11-18(21)17-10-9-16(22-2)12-19(17)23-3/h4-12H,1-3H3 |
InChI Key |
XTFDWSGQZILIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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